molecular formula C9H9NO2 B101653 7,8-Dihydroquinoline-2,5(1h,6h)-dione CAS No. 15450-69-8

7,8-Dihydroquinoline-2,5(1h,6h)-dione

Cat. No. B101653
CAS RN: 15450-69-8
M. Wt: 163.17 g/mol
InChI Key: AUMQUQJTKCJMPA-UHFFFAOYSA-N
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Patent
US07605265B2

Procedure details

To a 500 mL flask, added 3-amino-cyclohex-2-enone (110 g, 0.99 moL) and ethyl propiolate (100 mL, 0.99 moL) and attached a condenser. The mixture was heated to 100 degree Celsius. The reaction started slowly at beginning and accelerated as the reaction progress. After the reaction was refluxed at 120 degree Celsius for 4 h, the mixture was heated up to 150 degree Celsius to remove any liquid. Finally, the mixture was heated up to 190 degree Celsius and remained for 1 h. The reaction was cooled to room temperature and 300 mL methylene chloride was added. The mixture was trituated and filtered to give the desired product (34 g, 21%).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
21%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[CH:3]=1>C(OCC)(=O)C#C>[NH:1]1[C:2]2[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]=2[CH:2]=[CH:3][C:4]1=[O:8]

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
NC1=CC(CCC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C#C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 100 degree Celsius
TEMPERATURE
Type
TEMPERATURE
Details
After the reaction was refluxed at 120 degree Celsius for 4 h
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated up to 150 degree Celsius
CUSTOM
Type
CUSTOM
Details
to remove any liquid
TEMPERATURE
Type
TEMPERATURE
Details
Finally, the mixture was heated up to 190 degree Celsius
ADDITION
Type
ADDITION
Details
300 mL methylene chloride was added
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C(C=CC=2C(CCCC12)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.